Product packaging for Histidylisoleucine(Cat. No.:CAS No. 129050-48-2)

Histidylisoleucine

Cat. No.: B12931368
CAS No.: 129050-48-2
M. Wt: 268.31 g/mol
InChI Key: IDXZDKMBEXLFMB-HGNGGELXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dipeptide Classification and Structural Context within Amino Acid Biochemistry

Dipeptides are the simplest form of peptides, consisting of exactly two amino acid residues linked by a single peptide bond. hmdb.caebi.ac.uk This bond is formed through a condensation reaction between the carboxyl group (-COOH) of one amino acid and the amino group (-NH2) of another, resulting in the elimination of a water molecule. bachem.com The structure and properties of a dipeptide are determined by the constituent amino acids and their side chains. numberanalytics.com

In the case of Histidylisoleucine, the two amino acids are L-histidine and L-isoleucine. nih.gov L-histidine is an essential amino acid characterized by its imidazole (B134444) side chain, which allows it to act as a proton buffer and a chelator of metal ions. nih.gov L-isoleucine is also an essential amino acid, meaning it cannot be synthesized by the human body and must be obtained through diet. byjus.com It possesses a branched-chain aliphatic side chain, contributing to the hydrophobic properties of the dipeptide.

The formal chemical name for this compound is (2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid. nih.gov Its chemical properties, such as solubility and charge at different pH levels, are influenced by the ionizable groups present: the amino group, the carboxyl group, and the imidazole ring of the histidine residue. numberanalytics.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C12H20N4O3 nih.gov
Molecular Weight 268.31 g/mol nih.gov
IUPAC Name (2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid nih.gov
Common Synonyms His-Ile, HI dipeptide, L-histidyl-L-isoleucine nih.gov
InChI Key IDXZDKMBEXLFMB-HGNGGELXSA-N nih.gov
Canonical SMILES CCC@HC@@HNC(=O)C@HN nih.gov

Historical Perspective on Dipeptide Research and its General Significance in Biological Systems

The scientific investigation of peptides dates back to the early 20th century, with the work of Emil Fischer being pivotal in understanding protein structure and the synthesis of dipeptides. numberanalytics.com Initially, dipeptides were often considered mere artifacts or degradation byproducts of proteins. nih.gov However, this view has evolved significantly over time.

Research has revealed that dipeptides are not just building blocks for proteins but can also be biologically active molecules with diverse functions. numberanalytics.comresearchgate.net They are involved in a variety of physiological processes, including:

Nutrient Absorption: Di- and tripeptides are absorbed in the small intestine by specific transporter proteins, such as PepT1. bachem.com

Cell Signaling: Some dipeptides can act as neurotransmitters or neuromodulators. numberanalytics.com

Antioxidant Activity: Certain dipeptides have demonstrated antioxidant properties. numberanalytics.com

Enzyme Inhibition: Specific dipeptides can inhibit the activity of enzymes like dipeptidyl peptidase IV (DPP IV). bachem.com

The study of cyclic dipeptides, also known as diketopiperazines (DKPs), has further expanded the understanding of the functional diversity of these molecules. nih.gov These cyclic forms can exhibit enhanced stability and a broad spectrum of biological activities. nih.gov

While specific research on this compound is not as extensive as for some other dipeptides, it has been identified in various biological contexts. For instance, it has been detected in metabolomic studies of wine yeast during fermentation and in studies analyzing the metabolites from the fermentation of glutamate (B1630785) wastewater. tdx.catnih.gov A related peptide, peptide this compound amide (PHI-27), has been studied in the context of neuronal survival, although it did not show the same effects as vasoactive intestinal peptide (VIP). pnas.org

Detailed Research Findings on this compound

Research AreaOrganism/SystemKey FindingReference
Metabolomics Wine Yeast (Saccharomyces cerevisiae)Identified as a metabolite during low-temperature fermentation. tdx.cat
Metabolomics Fermentation of Glutamate WastewaterDetected as a metabolite after fermentation with Aspergillus niger and Candida tropicalis. nih.govresearchgate.net
Neuroscience Dissociated Spinal Cord CulturesA related peptide, peptide this compound amide (PHI-27), did not prevent neuronal loss under electrical blockade, unlike VIP. pnas.org
Aquaculture Seabream and SeabassIdentified as one of the amino acids that cross the membrane after the substitution of fishmeal with organic ingredients. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H20N4O3 B12931368 Histidylisoleucine CAS No. 129050-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

129050-48-2

Molecular Formula

C12H20N4O3

Molecular Weight

268.31 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylpentanoic acid

InChI

InChI=1S/C12H20N4O3/c1-3-7(2)10(12(18)19)16-11(17)9(13)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t7-,9-,10-/m0/s1

InChI Key

IDXZDKMBEXLFMB-HGNGGELXSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)N

Canonical SMILES

CCC(C)C(C(=O)O)NC(=O)C(CC1=CN=CN1)N

physical_description

Solid

Origin of Product

United States

Biochemical Pathways of Formation and Interconversion

Endogenous Biosynthesis and Peptidogenesis in Biological Systems

The formation of peptides, or peptidogenesis, is a fundamental biological process. While large proteins are synthesized via ribosomal machinery, the endogenous biosynthesis of small peptides like Histidylisoleucine can occur through more direct enzymatic reactions, although specific pathways for this dipeptide are not extensively characterized.

The direct synthesis of dipeptides involves the formation of a peptide bond between two amino acids, a reaction catalyzed by specific enzymes. This process is distinct from the ribosome-mediated synthesis of larger proteins. While the specific enzymes responsible for the direct condensation of histidine and isoleucine to form this compound have not been definitively identified in the literature, the general mechanisms for such synthesis are known. Enzymes such as aminoacyl-tRNA synthetases, which are primarily known for charging tRNAs with amino acids for protein synthesis, have been shown to be capable of catalyzing the formation of dipeptides under certain conditions. However, direct evidence for their involvement in this compound synthesis is not available.

Catabolic Pathways and Proteolytic Degradation

The primary route for the formation of this compound in biological systems is through the breakdown of larger proteins and peptides. wikipedia.orghmdb.ca This process, known as proteolysis, is carried out by a variety of enzymes called proteases.

This compound is recognized as an incomplete breakdown product of protein digestion or broader protein catabolism. hmdb.ca During the degradation of cellular or dietary proteins, proteases cleave the long polypeptide chains into smaller peptides and eventually into individual amino acids. nih.govwikipedia.org Dipeptides and tripeptides are common intermediates in this process. nih.gov These smaller peptides, including this compound, can then be either further broken down into their constituent amino acids or utilized in other metabolic pathways. The presence of this compound in various tissues and biofluids is indicative of active protein turnover.

Cells employ two major systems for protein degradation: the ubiquitin-proteasome system and lysosomal proteolysis. stackexchange.com

Ubiquitin-Proteasome System: This pathway is the primary mechanism for the degradation of most short-lived and regulatory proteins in the cytosol and nucleus of eukaryotic cells. iscabiochemicals.comnih.gov Proteins targeted for degradation are tagged with a chain of ubiquitin molecules. wikipedia.org The 26S proteasome, a large multi-protein complex, recognizes and unfolds these tagged proteins, subsequently degrading them into small peptides, typically ranging from seven to eight amino acids in length. wikipedia.orgyoutube.com While the direct production of this compound by the proteasome has not been specifically documented, it is plausible that this dipeptide is formed from the further breakdown of these initial peptide fragments by other cellular peptidases.

Lysosomal Proteolysis: Lysosomes are cellular organelles containing a variety of hydrolytic enzymes, including a class of proteases known as cathepsins, which function optimally at a low pH. stackexchange.comyoutube.com Lysosomes degrade proteins taken up from outside the cell through endocytosis, as well as intracellular proteins and organelles via autophagy. nih.govstackexchange.com Within the lysosome, proteins are broken down into smaller peptides and amino acids. acs.org Some lysosomal exopeptidases, like cathepsin B, are known to remove dipeptides from the C-terminus of proteins, while others, like dipeptidyl-peptidase I (cathepsin C), release dipeptides from the N-terminus. acs.orgwustl.edu It is within this degradative environment that this compound could be generated from the breakdown of larger protein substrates.

Interconversion Dynamics within Amino Acid and Peptide Pools

Once formed, this compound becomes part of the dynamic cellular pool of amino acids and small peptides. This pool is in a constant state of flux, with its composition influenced by rates of protein synthesis and degradation, as well as the import and export of amino acids and peptides from the cell. Dipeptides like this compound can be transported across cell membranes by specific peptide transporters, such as PEPT1 and PEPT2, which handle a wide range of di- and tripeptides. nih.govnih.gov

Inside the cell, this compound can be hydrolyzed by dipeptidases into its constituent amino acids, histidine and isoleucine. These amino acids can then be re-utilized for the synthesis of new proteins, or they can be catabolized for energy or used as precursors for other biomolecules. wikipedia.org

Metabolomic studies have revealed correlations between the levels of this compound and other metabolites, suggesting its integration into broader metabolic networks. For instance, in a study on the effects of calorie restriction on the gut microbiota and intestinal metabolites in a mouse model of colorectal cancer, the levels of this compound were observed to be positively correlated with Isoleucyl-Valine and Alanylleucine, and negatively correlated with 4-Trimethylammoniobutanoic acid and 1-Palmitoylphosphatidylcholine. nih.govresearchgate.net Another study on the effects of voluntary running wheel activity in rats showed a trend for an increased fold change of several dipeptides, including this compound, in the soleus muscle. nih.gov These findings highlight the dynamic nature of the peptide pool and its responsiveness to physiological changes.

Table 1: Correlated Metabolites with this compound in a Colorectal Cancer Mouse Model under Calorie Restriction

Correlated MetaboliteCorrelation with this compound
Isoleucyl-ValinePositive nih.govresearchgate.net
AlanylleucinePositive nih.govresearchgate.net
4-Trimethylammoniobutanoic acidNegative nih.govresearchgate.net
1-PalmitoylphosphatidylcholineNegative nih.govresearchgate.net
Parabacteroides (genus)Negative nih.gov
rC4-4 (genus)Negative nih.gov
Data from a study investigating intestinal metabolites in a xenograft model of colorectal cancer. nih.govresearchgate.net

Table 2: Change in this compound Levels in Rat Skeletal Muscle with Exercise

Muscle TypeConditionFold Change of this compound
SoleusVoluntary Running Wheel Activity+15% (trend) nih.gov
Data from a study on the molecular and metabolomic effects of voluntary running wheel activity in late middle-aged rats. nih.gov

Chemical Synthesis and Derivatization Methodologies for Academic Research

Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Production

Resin Selection and Loading Procedures

The choice of resin is a critical first step in SPPS as it determines the C-terminal functionality of the final peptide (acid or amide) and influences the conditions required for cleavage. peptide.comlsu.edu For the synthesis of Histidylisoleucine with a C-terminal carboxylic acid, Wang resin or 2-Chlorotrityl chloride resin are common choices. peptide.comuci.edu If a C-terminal amide is desired, a Rink amide resin would be utilized. uci.edu

Table 1: Common Resins for SPPS of this compound

Resin TypeC-Terminal FunctionalityCleavage ConditionKey Features
Wang Resin Carboxylic AcidStrong Acid (e.g., high concentration TFA)Standard resin for peptide acids. peptide.com
2-Chlorotrityl Chloride Resin Carboxylic AcidMild Acid (e.g., dilute TFA)Allows for the synthesis of fully protected peptide fragments. peptide.com
Rink Amide Resin AmideStrong Acid (e.g., high concentration TFA)Standard resin for producing peptide amides. uci.edu

The initial step in the synthesis is the loading of the first amino acid, Fmoc-Isoleucine, onto the selected resin. The loading procedure varies depending on the resin. For Wang resin, the process typically involves the activation of the Fmoc-Isoleucine's carboxyl group, often with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-(dimethylamino)pyridine (DMAP). peptide.com For the highly acid-sensitive 2-chlorotrityl chloride resin, the Fmoc-Isoleucine can be attached directly in the presence of a hindered base like N,N-diisopropylethylamine (DIPEA). uci.edu Pre-loaded resins, such as Fmoc-Ile-Wang resin, are also commercially available, which simplifies the process. sigmaaldrich.compeptide.com The loading capacity of the resin, typically in the range of 0.3 to 0.8 mmol/g, is an important parameter to consider. peptide.com

Coupling and Deprotection Techniques

The synthesis of the dipeptide proceeds through cycles of deprotection and coupling.

Deprotection: The first step in each cycle is the removal of the temporary Fmoc protecting group from the N-terminus of the resin-bound isoleucine. This is typically achieved by treating the resin with a 20% solution of piperidine in a solvent like N,N-dimethylformamide (DMF). uci.edu The completion of this step exposes a free amine group, ready for the next coupling reaction.

Coupling: The subsequent step is the formation of the peptide bond between the newly exposed amine of isoleucine and the carboxyl group of the incoming amino acid, Fmoc-Histidine. To facilitate this, the carboxyl group of Fmoc-His must be activated. The imidazole (B134444) side chain of histidine presents a unique challenge as it can cause side reactions if not properly protected. nbinno.comnih.gov Therefore, a protected form of histidine, such as N'-Trityl-L-Histidine, is essential for a successful synthesis. nbinno.com

A variety of coupling reagents are available to promote the formation of the peptide bond. bachem.com These reagents convert the carboxylic acid into a more reactive species. creative-peptides.com Common coupling reagents include carbodiimides like DCC and N,N'-diisopropylcarbodiimide (DIC), as well as uronium/aminium salts such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). peptide.comcreative-peptides.com Often, additives like 1-hydroxybenzotriazole (HOBt) are included to improve coupling efficiency and minimize racemization. peptide.com The choice of coupling reagent can be critical, especially for sterically hindered amino acids or difficult sequences. researchgate.net

Table 2: Common Coupling Reagents in SPPS

Coupling ReagentTypeKey Features
DCC/DIC CarbodiimideOne of the original coupling reagents; DIC is preferred in SPPS as its urea byproduct is soluble. peptide.combachem.com
HBTU Uronium/Aminium SaltHighly efficient and widely used, reduces side reactions. creative-peptides.com
HATU Uronium/Aminium SaltMore reactive than HBTU, often used for difficult couplings. bachem.com
PyBOP Phosphonium SaltAn alternative to uronium salts, effective for sterically hindered couplings. bachem.com

Cleavage from Solid Support and Purification Methods

Once the dipeptide chain is assembled, the final step is to cleave it from the solid support and remove the permanent protecting groups from the amino acid side chains. For resins like Wang and Rink Amide, this is typically accomplished in a single step using a strong acid, most commonly trifluoroacetic acid (TFA). thermofisher.comthermofisher.com The cleavage cocktail often includes "scavengers," such as water, triisopropylsilane (TIS), and ethanedithiol (EDT), to trap the reactive carbocations generated from the cleavage of the protecting groups, thus preventing side reactions with sensitive amino acid residues like histidine. thermofisher.com

After cleavage, the crude peptide is precipitated from the TFA solution using cold diethyl ether, and the solid peptide is collected by centrifugation. jove.com

The purification of the crude this compound is most commonly performed using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.gov This technique separates the desired dipeptide from impurities based on hydrophobicity. A C18 column is typically used, and the peptide is eluted with a gradient of an organic solvent, such as acetonitrile, in water, with both phases containing a small amount of TFA to improve peak shape. thermofisher.com The fractions containing the pure peptide are collected, combined, and lyophilized to yield the final product as a white powder.

Solution-Phase Synthetic Approaches

While less common for routine peptide synthesis, solution-phase synthesis is a viable alternative for producing this compound. libretexts.org In this approach, the amino acids are reacted in a homogenous solution. acs.org This method requires the protection of both the N-terminal amine of histidine and the C-terminal carboxyl group of isoleucine to ensure the correct peptide bond is formed. libretexts.org

The synthesis would proceed as follows:

Protection: The α-amino group of histidine is protected, for instance with a Boc (tert-butyloxycarbonyl) or Fmoc group. The carboxyl group of isoleucine is typically protected as a methyl or benzyl ester. libretexts.org

Coupling: The protected amino acids are then coupled using a reagent like DCC or TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in an appropriate organic solvent. nih.gov Recent advancements have explored the use of reagents like titanium tetrachloride under microwave irradiation to accelerate the synthesis. mdpi.comnih.gov

Deprotection: Finally, the protecting groups are removed to yield the this compound dipeptide.

Structural Modifications and Derivatization for Research Probes

This compound can be chemically modified to create probes for various research applications, such as studying peptide-protein interactions, cellular uptake, or enzyme activity. researchgate.net These modifications typically involve the attachment of a reporter molecule, such as a fluorescent dye or biotin, to the peptide.

Fluorescent Labeling: A common modification is the attachment of a fluorophore to the N-terminus of the dipeptide. sb-peptide.com Fluorescent dyes like fluorescein (FAM) and rhodamine (TAMRA) are often used. sb-peptide.com The dye, usually in the form of an NHS ester, reacts with the free amine of the N-terminal histidine to form a stable amide bond. sb-peptide.com These fluorescently labeled peptides can be used in a variety of assays, including fluorescence microscopy and flow cytometry. peptide.com

Biotinylation: Another useful modification is the addition of a biotin molecule. biosyntan.de Biotin has an exceptionally strong affinity for avidin and streptavidin, a property that can be exploited for detection, purification, and immobilization of the peptide. qyaobio.com Biotin can be attached to the N-terminus of the peptide or to the side chain of an amino acid like lysine if it were present in the sequence. A spacer arm, such as aminocaproic acid (Ahx), is often incorporated between the biotin and the peptide to reduce steric hindrance. qyaobio.com Biotinylated peptides are valuable tools in techniques like ELISA, Western blotting, and affinity chromatography.

Table 3: Common Derivatizations of this compound for Research Probes

DerivatizationReporter MoleculeAttachment SiteCommon Applications
Fluorescent Labeling Fluorescein (FAM), Rhodamine (TAMRA), Cyanine Dyes (Cy3, Cy5)N-terminusFluorescence microscopy, flow cytometry, FRET assays. sb-peptide.compeptide.com
Biotinylation BiotinN-terminusELISA, Western blotting, affinity purification, immobilization on streptavidin-coated surfaces. qyaobio.com

These structural modifications transform the simple dipeptide into a versatile tool for biochemical and cell biology research, allowing for sensitive detection and interaction studies.

Advanced Analytical Characterization in Biochemical and Biological Research

Chromatographic Separation Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone technique that separates components of a mixture based on their differential distribution between a stationary phase and a mobile phase. nih.govjournalagent.comlibretexts.orgyoutube.com For a dipeptide like Histidylisoleucine, which is polar and non-volatile, liquid chromatography is the most common approach. journalagent.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely adopted technique for the analysis of peptides and amino acids. journalagent.comresolvemass.caresearchgate.net For this compound, reversed-phase HPLC (RP-HPLC) is the most prevalent method. This approach utilizes a nonpolar stationary phase (commonly C18-silica) and a polar mobile phase.

Detailed Research Findings: The separation of this compound by RP-HPLC is governed by the hydrophobic character of the isoleucine residue and the polar, ionizable nature of the histidine residue. Elution is typically achieved using a gradient of an organic solvent, like acetonitrile, mixed with an aqueous buffer, often containing an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape and retention. phenomenex.com Detection is commonly performed using UV absorbance, typically at wavelengths between 210-225 nm, where the peptide bond absorbs light. nih.govnih.gov For enhanced sensitivity and selectivity, especially in complex matrices, pre-column or post-column derivatization with reagents such as o-phthalaldehyde (OPA) can be employed, enabling fluorescence detection. researchgate.netnih.gov However, methods for analyzing underivatized amino acids and peptides are also well-established. nih.govnih.govresearchgate.net

Table 1: Typical HPLC Parameters for this compound Analysis

ParameterTypical ConditionPurpose
Column C18 (e.g., 150 mm x 4.6 mm, 5 µm)Stationary phase for reversed-phase separation.
Mobile Phase A Water with 0.1% Trifluoroacetic Acid (TFA)Aqueous component of the mobile phase; TFA acts as an ion-pairing agent.
Mobile Phase B Acetonitrile with 0.1% TFAOrganic modifier to elute the dipeptide.
Gradient Linear gradient from 5% to 60% Mobile Phase BGradually increases solvent strength to elute compounds with varying hydrophobicity.
Flow Rate 1.0 mL/minStandard flow rate for analytical HPLC.
Column Temp. 25-40 °CControls retention time and peak shape.
Detection UV at 215 nmDetection of the peptide bond.

Ultra-High Performance Liquid Chromatography (UHPLC)

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. researchgate.net This is achieved by using columns packed with smaller particles (typically sub-2 µm), which requires instrumentation capable of handling much higher backpressures.

Detailed Research Findings: The application of UHPLC to peptide analysis allows for the efficient separation of structurally similar molecules, which is particularly relevant for distinguishing this compound from its isomer, Isoleucylhistidine. The increased peak capacity of UHPLC systems provides superior resolution, which is critical for accurate quantification. waters.com The derivatization chemistry used in HPLC, such as the AccQ•Tag method (using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate), is directly transferable to UHPLC, providing robust and sensitive quantification. waters.comscispace.com

Table 2: Comparison of Typical HPLC and UHPLC Performance for Dipeptide Analysis

FeatureHPLCUHPLC
Particle Size 3-5 µm< 2 µm
Column Length 150-250 mm50-150 mm
Analysis Time 15-30 min2-10 min
Peak Capacity LowerHigher
System Pressure 400-600 bar1000-1500 bar
Solvent Consumption HigherLower

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful separation technique but is generally not suitable for the direct analysis of peptides like this compound due to their high polarity and extremely low volatility. thermofisher.com To make them amenable to GC analysis, they must first be chemically modified through derivatization to increase their volatility.

Detailed Research Findings: The derivatization process for GC analysis of amino acids and peptides typically involves a two-step reaction: esterification of the carboxyl group followed by acylation of the amino and other functional groups. nih.gov For instance, the carboxyl group can be converted to an isobutyl ester, and the amino and imidazole (B134444) groups can be acylated using trifluoroacetic anhydride (TFAA). nih.gov Another common method is silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert active hydrogens into more volatile trimethylsilyl (TMS) derivatives. thermofisher.com While effective, these derivatization steps can be complex and introduce potential sources of error, making GC a less common choice than LC for peptide analysis. mdpi.com

Table 3: General Workflow for GC Analysis of this compound

StepProcedurePurpose
1. Hydrolysis Acid hydrolysis to break peptide bonds (for total amino acid composition).Not required for intact dipeptide analysis.
2. Derivatization Reaction with a silylating or acylating/esterifying agent (e.g., MSTFA).Increase volatility and thermal stability.
3. GC Separation Injection into a GC with a suitable column (e.g., 5% phenyl methylpolysiloxane).Separate the derivatized analyte from other components.
4. Detection Flame Ionization Detector (FID) or Mass Spectrometry (MS).Detect and quantify the eluted analyte.

Ion-Exchange Chromatography

Ion-Exchange Chromatography (IEX) separates molecules based on their net surface charge. ucl.ac.ukharvardapparatus.comthermofisher.com This technique is highly effective for purifying peptides from complex mixtures. This compound contains a basic imidazole side chain from histidine, a terminal amino group, and a terminal carboxyl group, all of which can be ionized depending on the pH of the mobile phase.

Detailed Research Findings: The separation strategy depends on the isoelectric point (pI) of the dipeptide. At a pH below its pI, this compound will carry a net positive charge and bind to a cation-exchange resin (e.g., a resin with sulfonate functional groups). reddit.com Conversely, at a pH above its pI, it will have a net negative charge and bind to an anion-exchange resin (e.g., a resin with quaternary ammonium groups like DEAE). ucl.ac.ukharvardapparatus.com Elution is typically achieved by increasing the salt concentration (e.g., a sodium chloride gradient) or by changing the pH of the buffer to neutralize the charge on the peptide, causing it to detach from the resin. ucl.ac.uk This method is particularly useful as an initial purification step to isolate basic peptides. nih.gov

Table 4: Predicted Charge of this compound and IEX Behavior at Different pH Values

pHCharge of α-aminoCharge of α-carboxylCharge of His Side ChainNet ChargeIEX Resin Binding
2 +10+1+2Strong Cation Exchange
4 +1-1+1+1Cation Exchange
7 +1-10 to +10 to +1Weak Cation Exchange
9 0 to +1-10-1 to 0Weak Anion Exchange
11 0-10-1Anion Exchange

Mass Spectrometry-Based Detection and Quantification

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. resolvemass.ca When coupled with a separation technique like HPLC or UHPLC, it provides a highly sensitive and specific method for identifying and quantifying peptides.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for the analysis of polar, thermally labile biomolecules like peptides. europeanpharmaceuticalreview.comlibretexts.org It allows for the transfer of ions from solution into the gas phase with minimal fragmentation, primarily generating protonated molecular ions [M+H]+ or multiply charged ions [M+nH]n+. europeanpharmaceuticalreview.com

Detailed Research Findings: For this compound, ESI-MS in positive ion mode would be used to accurately determine its monoisotopic mass. The high-resolution capability of modern mass spectrometers allows for the confirmation of the elemental composition of the dipeptide. A crucial limitation of MS alone is its inability to distinguish between isomers such as this compound and Isoleucylhistidine, as they have identical masses. acs.orgnih.gov Therefore, coupling ESI-MS with a chromatographic front-end (LC-MS) is essential for their unambiguous identification, as the two isomers will exhibit different retention times. researchgate.net Furthermore, tandem mass spectrometry (MS/MS) can be used to sequence the dipeptide. By selecting the parent ion ([M+H]+) and subjecting it to collision-induced dissociation (CID), characteristic fragment ions (b- and y-ions) are produced that reveal the amino acid sequence, thus definitively differentiating His-Ile from Ile-His. nih.gov

Table 5: Expected ESI-MS Data for this compound

ParameterValue/Description
Chemical Formula C12H20N4O3
Monoisotopic Mass 268.1535 Da
Primary Ion (Positive ESI) [M+H]+
Expected m/z of [M+H]+ 269.1608
Key MS/MS Fragments (CID) y1-ion (Ile): 132.1021 Dab1-ion (His): 138.0662 Da

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation and Targeted Quantification

Tandem mass spectrometry (MS/MS) is a cornerstone technique for the definitive structural elucidation and precise quantification of dipeptides like this compound from complex biological mixtures. The method's power lies in its ability to isolate a specific precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) and then fragment it through collision-induced dissociation (CID) to produce a characteristic pattern of product ions. This fragmentation spectrum serves as a structural fingerprint.

A primary analytical challenge is the differentiation of this compound from its structural isomer, Isoleucylhistidine, as they possess identical molecular weights. Mass spectrometry alone cannot distinguish between these isomers. researchgate.net Therefore, effective chromatographic separation using techniques like liquid chromatography (LC) or capillary electrophoresis (CE) prior to mass analysis is essential. acs.orgnih.gov Once separated, the distinct fragmentation patterns of the two isomers allow for their unambiguous identification.

The fragmentation of protonated this compound typically involves cleavage of the peptide bond, as well as characteristic losses from the amino acid side chains. Key fragmentation pathways include the formation of b- and y-type ions, and neutral losses such as water (H₂O) and carbon monoxide (CO) from the peptide backbone. nih.gov The isoleucine residue can be identified by characteristic fragmentation of its side chain, which helps distinguish it from the isomeric leucine. nih.govsciex.com Electron-based dissociation methods can generate specific w-ions that are diagnostic for isoleucine (loss of 29 Da, C₂H₅) versus leucine (loss of 43 Da, C₃H₇). nih.govsciex.com

For targeted quantification, Multiple Reaction Monitoring (MRM) is the most common approach. acs.org This technique involves selecting specific precursor-to-product ion transitions that are unique to this compound. By monitoring these transitions, MRM provides exceptional sensitivity and selectivity, enabling the accurate measurement of this compound concentrations in intricate biological samples, even at low levels (0.088–83.1 nM detection limits have been reported for general dipeptide platforms). acs.orgnih.govacs.org

Table 1: Predicted MS/MS Fragmentation of Protonated this compound ([M+H]⁺) This table is generated based on established peptide fragmentation principles. Actual observed fragments may vary based on instrument type and collision energy.

Ion TypeFragment Structure/OriginPredicted m/z
Precursor Ion [His-Ile + H]⁺269.16
b-ions
b₁[His]⁺138.07
b₂[His-Ile - OH]⁺251.15
y-ions
y₁[Ile + H]⁺132.10
Immonium Ions
iHisImmonium ion of Histidine110.07
iIleImmonium ion of Isoleucine86.10
Other Fragments
[M+H - H₂O]⁺Loss of water251.15
[M+H - H₂O - CO]⁺Sequential loss of water and carbon monoxide223.15
[His side chain]⁺Imidazolemethyl cation82.05

High-Resolution Mass Spectrometry (HRMS) for Metabolomic Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for untargeted metabolomic profiling, enabling the detection and identification of hundreds to thousands of metabolites, including this compound, in a single analysis. researchgate.net Unlike tandem MS which often focuses on pre-selected molecules, HRMS acquires full scan data with very high mass accuracy (typically <5 ppm), allowing for the determination of the elemental composition of detected ions. measurlabs.comresolian.com This capability is crucial for assigning a molecular formula to an unknown peak in a complex chromatogram, providing a high degree of confidence in metabolite identification. researchgate.net

In the context of metabolomics, this compound would be detected as a feature defined by its accurate mass-to-charge ratio (m/z) and chromatographic retention time. For example, the protonated molecule of this compound has a theoretical exact mass of 269.1617. An HRMS instrument, such as an Orbitrap or Time-of-Flight (TOF) analyzer, could measure this ion with high precision (e.g., 269.1615), strongly suggesting C₁₂H₂₀N₄O₃ as the molecular formula. sannova.netyoutube.com

HRMS-based metabolomic studies are often comparative, seeking to identify metabolic perturbations associated with a specific physiological state, disease, or treatment. nih.gov For instance, the levels of various dipeptides, including this compound, could be compared between healthy control subjects and patients with a particular condition, such as diabetic kidney disease or metabolic syndrome. nih.govnih.gov Altered levels of this compound could point to dysregulation in protein turnover or specific metabolic pathways involving histidine. nih.govmdpi.com The acquisition of full scan data also allows for retrospective analysis; the data can be re-interrogated for the presence of specific compounds without needing to re-run the samples. resolian.com

Table 2: Example Data Presentation for this compound in an HRMS Metabolomics Study

Metabolite FeatureObserved m/zRetention Time (min)Putative IDMolecular FormulaMass Error (ppm)Fold Change (Case vs. Control)p-value
M269T5.8269.16155.8This compoundC₁₂H₂₀N₄O₃-0.740.65<0.05

Spectroscopic and Other Biophysical Characterization Methods (e.g., Nuclear Magnetic Resonance for structural conformation in solution)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure and conformational dynamics of molecules like this compound in solution. springernature.com While mass spectrometry provides structural information based on fragmentation, NMR provides insight into the molecule's native conformation, which is influenced by its environment. jackwestin.com

Proton (¹H) NMR is particularly informative. The chemical shifts of the protons in the imidazole ring of the histidine residue are sensitive to the protonation state of the ring and its local environment. ysu.am By titrating the pH of the sample and monitoring these chemical shifts, the pKa of the histidyl residue can be determined, which provides information about its electrostatic environment. mdpi.comnih.gov

Furthermore, NMR can be used to study the conformational equilibrium of the peptide's side chains. nih.gov This is achieved by measuring the vicinal coupling constants (³J) between protons on adjacent carbons (e.g., the Cα-Cβ bond). These coupling constants can be used to calculate the relative populations of the different staggered rotamers (conformational isomers) of the histidyl and isoleucyl side chains. nih.gov Studies on histidine-containing peptides have shown that the rotamer populations are significantly dependent on factors like solvent polarity and the ionization states of the terminal amino and carboxyl groups. nih.govnih.gov This analysis reveals the preferred spatial arrangement of the side chains, which is critical for understanding the dipeptide's potential biological interactions. Two-dimensional NMR experiments, such as COSY and NOESY, can further elucidate through-bond and through-space connectivities, respectively, to build a comprehensive model of the solution structure.

Sample Preparation Protocols for Diverse Biological Matrices

The effective extraction and purification of this compound from diverse biological matrices is a critical prerequisite for accurate analytical measurement. The primary goal is to efficiently isolate the dipeptide while removing interfering substances, such as proteins, lipids, and salts, which can suppress ionization in mass spectrometry or complicate chromatographic separation. researchgate.net

A common workflow begins with the disruption and homogenization of the sample, followed by protein precipitation. researchgate.net

Tissues: Solid tissues (e.g., liver, muscle) are typically flash-frozen in liquid nitrogen to halt metabolic activity and then mechanically homogenized or sonicated in a buffer. nih.gov

Cells: Cell pellets are often lysed using sonication or by adding a cold solvent.

Biofluids: Plasma, serum, or urine often require less initial processing but still necessitate protein removal. researchgate.net

Protein precipitation is commonly achieved by adding a cold organic solvent, such as acetonitrile, methanol, or acetone, in a ratio of at least 3:1 (solvent:sample). researchgate.net This causes proteins to denature and precipitate out of the solution. Alternatively, acids like trichloroacetic acid (TCA) can be used. researchgate.net Following precipitation, the sample is centrifuged at high speed, and the supernatant, which contains this compound and other small molecules, is carefully collected.

For further purification and concentration, solid-phase extraction (SPE) is frequently employed. A reversed-phase C18 sorbent is often suitable for retaining dipeptides while allowing more polar contaminants like salts to be washed away. nih.gov The dipeptide is then eluted with a solvent of higher organic content.

Table 3: Generalized Extraction Protocol for this compound

StepCellular SamplesTissue SamplesBiofluid Samples (e.g., Plasma)
1. Initial Processing Resuspend cell pellet in buffer.Weigh and homogenize frozen tissue in buffer.Thaw sample on ice.
2. Protein Precipitation Add 3 volumes of cold acetonitrile, vortex.Add 3 volumes of cold acetonitrile to homogenate, vortex.Add 3 volumes of cold acetonitrile, vortex.
3. Separation Incubate at -20°C for 30 min, then centrifuge (e.g., 14,000 x g, 10 min, 4°C).Incubate at -20°C for 30 min, then centrifuge.Incubate at -20°C for 30 min, then centrifuge.
4. Collection Collect the supernatant.Collect the supernatant.Collect the supernatant.
5. Final Step Dry supernatant under nitrogen stream and reconstitute in analysis solvent.(Optional) Perform Solid-Phase Extraction for cleanup.Dry supernatant and reconstitute in analysis solvent.

For comprehensive profiling where the goal is to measure the total amount of an amino acid or dipeptide (both free and protein-bound), an initial hydrolysis step is required. waters.com Acid hydrolysis, typically using 6 M hydrochloric acid (HCl) at elevated temperatures (e.g., 110°C for 20-24 hours), is the most common method to break down proteins and larger peptides into their constituent amino acids and smaller peptides. nih.gov However, this harsh method can degrade certain amino acids and does not preserve the original dipeptide. Milder hydrolysis conditions would be needed to specifically analyze for dipeptides released from a larger protein.

For the analysis of free amino acids and dipeptides, derivatization is often performed post-extraction. waters.com This chemical modification step serves two main purposes: 1) to improve chromatographic retention and resolution, particularly on reversed-phase columns where polar dipeptides are poorly retained, and 2) to enhance detection sensitivity by attaching a chromophore or fluorophore for UV or fluorescence detection. rsc.org

Several derivatization reagents are commonly used for comprehensive profiling:

AccQ•Tag™ (AQC): Waters' AccQ•Fluor reagent (6-aminoquinolyl-N-hydroxysuccinimidyl carbamate) reacts with primary and secondary amino groups of dipeptides and amino acids to form stable, fluorescent derivatives that can be readily analyzed by HPLC or UPLC. waters.com

Dansyl Chloride: This reagent also targets amino groups, producing highly fluorescent derivatives suitable for sensitive detection. chromatographyonline.com

Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide is used primarily for chiral analysis, as it creates diastereomers from D- and L-amino acids that can be separated chromatographically. nih.gov

The derivatization process typically involves mixing the sample extract with the reagent in a buffered, alkaline solution and incubating for a short period before analysis. waters.com This approach allows for the simultaneous and quantitative profiling of a wide array of dipeptides, including this compound, in a single chromatographic run.

Observed Biological Roles and Systemic Integration in Model Organisms and in Vitro Systems

Identification as a Metabolite in Different Organismal Metabolomes

The dipeptide Histidylisoleucine has been identified as a naturally occurring metabolite in a variety of biological systems, ranging from single-celled microorganisms to complex animal models. Its presence is typically detected through advanced metabolomic profiling techniques, such as mass spectrometry, which allow for the identification and quantification of small molecules in biological samples.

This compound has been documented as a component of the yeast metabolome. In studies of wine yeast, the metabolic profile of Saccharomyces cerevisiae has been shown to include this dipeptide. Research comparing metabolic responses to different fermentation temperatures revealed fluctuations in the relative levels of this compound. For instance, in one study, the concentration of this compound was observed to vary when comparing fermentation at 12°C versus 28°C, indicating that its production or degradation is sensitive to environmental conditions like temperature. tdx.cat

Additionally, the dipeptide is among numerous amino acid and peptide analogues identified during the solid-state fermentation of glutamate (B1630785) wastewater treatment solutions by microorganisms such as Aspergillus niger and Candida tropicalis. researchgate.net This suggests a role for this compound within the broader metabolic networks of these fungi.

Table 1: Relative Levels of this compound in Saccharomyces cerevisiae at Different Fermentation Temperatures
Fermentation TemperatureRelative Concentration (Fold Change)Yeast Strain Context
12°C12.18Comparison of metabolic profiles in wine yeast. tdx.cat
28°C12.58

In animal models, this compound has been consistently detected in metabolomic studies, particularly those investigating gastrointestinal health and disease.

In rodent models, the compound has been identified in fecal and plasma samples. For example, studies on azoxymethane (AOM)-induced colorectal carcinogenesis in mice identified this compound as one of many dipeptides whose levels were altered in the feces of tumor-bearing mice compared to healthy controls. aacrjournals.orgaacrjournals.org Specifically, a general trend of decreased dipeptide levels was observed in the feces of mice with colorectal neoplasia. aacrjournals.orgaacrjournals.org Similarly, research on the effects of diet- and genetically-induced obesity in mouse models of colorectal cancer also listed this compound as a detectable fecal metabolite. semanticscholar.orgnih.govplos.org

The presence of this compound extends to aquatic species as well. It has been noted as one of the essential feed components, among other amino acids and peptides, in the context of studies related to the intestinal environment of crayfish. researchgate.net

Modulation within the Gut Microbiome-Host Metabolome Axis

This compound appears to be an integral part of the complex interplay between the host and its gut microbiota. Its concentration in the gastrointestinal environment is correlated with the presence of specific bacterial taxa and can influence the broader intestinal metabolite landscape.

Research using a xenograft mouse model of colorectal cancer has established specific correlations between intestinal microbial populations and levels of this compound. nih.gov A positive correlation was observed at the phylum level between Nitrospirae and this compound. Conversely, at the genus level, negative correlations were found between this compound and the abundance of Parabacteroides and a group designated as rC4-4. nih.gov These findings suggest that specific gut microbes may be involved in the synthesis or degradation of this dipeptide, or that the presence of this compound influences the growth conditions for these taxa.

Table 2: Correlation of this compound with Gut Microbial Taxa in a Rodent Model
Microbial TaxonTaxonomic LevelCorrelation with this compoundStudy Context
NitrospiraePhylumPositiveColorectal cancer xenograft mouse model. nih.gov
ParabacteroidesGenusNegative
rC4-4GenusNegative

The levels of this compound are also interconnected with the concentrations of other metabolites in the gut. In the same colorectal cancer mouse model, correlation analysis of intestinal metabolites revealed a significant positive correlation between this compound and other dipeptides, namely Isoleucyl-Valine and Alanylleucine. nih.gov In contrast, it showed a negative correlation with 1-Palmitoylphosphatidylcholine and 4-Trimethylammoniobutanoic acid. nih.gov This network of interactions highlights that fluctuations in this compound are part of a larger cascade of metabolic changes within the intestinal environment.

Table 3: Correlation of this compound with Other Intestinal Metabolites
MetaboliteCorrelation with this compoundStudy Context
Isoleucyl-ValinePositiveColorectal cancer xenograft mouse model. nih.gov
AlanylleucinePositive
1-PalmitoylphosphatidylcholineNegative
4-Trimethylammoniobutanoic acidNegative

Role in General Amino Acid and Peptide Homeostasis

Based on its detection in various metabolomic studies, this compound is involved in the general homeostasis of amino acids and peptides. It is frequently identified alongside other dipeptides and free amino acids in biological fluids and tissues. medrxiv.orgmedrxiv.org

Studies in rodent models of colorectal cancer have shown that the development of tumors is associated with significant shifts in peptide and amino acid metabolism. A notable finding was the decreased levels of numerous dipeptides, including this compound, in the feces of tumor-bearing mice, which occurred concurrently with a reciprocal increase in the levels of their constituent amino acids. aacrjournals.orgaacrjournals.org This suggests an alteration in peptide digestion, absorption, or microbial metabolism, where dipeptides are being broken down into free amino acids more rapidly or synthesized less efficiently in a disease state. Its consistent appearance in plasma metabolomic analyses further points to its role as a circulating component of the body's peptide pool. medrxiv.org

Physiological and Metabolic Contexts in Experimental Models (e.g., calorie restriction, diet-induced changes)

Comprehensive searches of scientific literature and research databases did not yield specific studies focusing on the physiological and metabolic roles of the dipeptide this compound in the context of calorie restriction or diet-induced changes in model organisms or in vitro systems. The current body of scientific research on dietary interventions and metabolic modulation primarily investigates the effects of individual amino acids, such as histidine and isoleucine, or other histidine-containing dipeptides like carnosine and anserine.

While research on the constituent amino acids of this compound offers some insights into their individual metabolic significance, this information does not directly address the biological activities of the dipeptide itself. Scientific inquiry into the specific roles of numerous dipeptides, including this compound, in metabolic regulation under varying dietary conditions remains a developing area of research.

Therefore, a detailed discussion with research findings and data tables on the direct effects of this compound in the context of calorie restriction and diet-induced changes cannot be provided at this time due to the absence of available scientific data.

Emerging Research Applications and Future Perspectives

Utilization as a Biochemical Marker or Indicator in Non-Human Biological Investigations

The quantification of small molecules like Histidylisoleucine is a critical component of metabolomics, providing insights into the physiological or pathological state of an organism. In non-human biological investigations, the presence or altered concentration of this dipeptide can serve as a potential biochemical marker.

Research has identified this compound in metabolomic studies across different species. For instance, in a non-human primate model (rhesus macaque) of maternal immune activation (MIA), a study designed to investigate molecular signatures relevant to neurodevelopmental disorders, this compound was among the global metabolites profiled in peripheral tissues. nih.gov Although the study highlighted broader changes in lipid, amino acid, and nucleotide metabolism, the inclusion of this dipeptide in the comprehensive analysis underscores its potential as part of a larger panel of markers for assessing systemic metabolic shifts in response to immune challenges. nih.gov

In another distinct biological context, this compound was identified as a significantly varied metabolite in a study on the co-fermentation of glutamate (B1630785) wastewater by Aspergillus niger and Candida tropicalis using black soldier fly larvae (Hermetia illucens). researchgate.netresearchgate.net The changes in its levels were part of a profile of altered amino acids and peptides, suggesting its involvement in the metabolic processes of the larvae or the microbial consortium during the bioconversion of waste. researchgate.netresearchgate.net These findings indicate that this compound could potentially serve as an indicator of specific metabolic activities or nutritional states in entomological or microbiological research.

The utility of a dipeptide as a biomarker is often linked to the specific biological question, as seen with markers for musculoskeletal disorders or the agonal period in forensic biochemistry. mdpi.comnih.gov While specific applications for this compound are still being defined, its detection in these diverse non-human models lays the groundwork for future investigations to validate its role as a specific indicator.

Table 1: this compound in Non-Human Metabolomic Studies

Organism/System Research Context Key Finding Reference(s)
Rhesus Macaque (Macaca mulatta) Maternal Immune Activation (MIA) model for neurodevelopmental disorders Identified as part of the global metabolome in peripheral tissues, contributing to the overall metabolic signature. nih.gov
Black Soldier Fly Larvae (Hermetia illucens) Co-fermentation of glutamate wastewater Concentration varied significantly, indicating a role in the metabolic response to feed substrate and microbial activity. researchgate.netresearchgate.net
Caenorhabditis elegans NAD+ biosynthesis and muscle function Measured as part of a broad metabolomic screen to assess the systemic effects of manipulating NAD+ levels. scispace.com

Development of Synthetic this compound Analogs as Research Tools and Probes

The chemical synthesis of peptides and their analogs is a cornerstone of biochemical and pharmacological research. Synthetic analogs, which are structural modifications of a parent molecule, are developed to probe biological systems, understand structure-activity relationships (SAR), and create more stable or potent research tools. mdpi.comnih.govwikipedia.org

While specific research focused exclusively on the synthesis of this compound analogs is not widely documented, the principles for their development are well-established in peptide chemistry. An analog of this compound could be designed by:

Substituting Amino Acids: Replacing either the histidine or isoleucine with other natural or unnatural amino acids to determine which residues are critical for a potential biological effect.

Modifying the Peptide Backbone: Altering the amide bond to increase resistance to proteolytic degradation by peptidases.

Terminal Modifications: Adding chemical groups to the N-terminus or C-terminus, such as acylation or amidation. An example of a related, naturally occurring modified peptide is peptide this compound amide (PHI-27). pnas.orgscience.gov

The synthesis of analogs for other histidine-rich peptides, such as histatins, provides a template for this approach. In those studies, multi-site substituted analogs were created to enhance antimicrobial activity, demonstrating that synthetic modification can significantly boost the biological function of a peptide. nih.gov Similarly, synthetic strategies for other peptides, like the influenza drug Zanamivir, involve extensive modifications at various positions to create derivatives with altered biological activity. mdpi.com

The development of synthetic this compound analogs would be a critical next step to investigate any putative biological activity discovered for the native dipeptide. These tools would allow researchers to systematically dissect its interaction with cellular components and explore its therapeutic or biotechnological potential.

Elucidation of Unexplored Metabolic and Biological Functions in Diverse Species

This compound is an incomplete breakdown product of protein digestion or catabolism. hmdb.ca While many dipeptides are transient intermediates, some possess distinct physiological or cell-signaling effects. hmdb.ca The potential functions of this compound can be inferred from the known roles of its constituent amino acids, histidine and isoleucine, which vary significantly across different species. wikipedia.orgclevelandclinic.org

Histidine-Related Functions: Histidine is an essential amino acid with diverse metabolic roles that differ by species. nih.govnih.gov

In Chickens: Histidine is a limiting factor for the synthesis of carnosine, a dipeptide with strong antioxidant properties. nih.govnih.gov

In Fish: Dietary histidine is crucial for preventing cataracts. nih.govnih.gov

In Ruminants: Histidine can be a limiting amino acid for milk protein synthesis and growth. nih.govnih.gov

In Rats: Histidine supplementation has been shown to provide neuroprotection in early life. nih.gov

Given these roles, it is plausible that this compound could act as a direct source of histidine for these species-specific pathways, potentially influencing antioxidant capacity, ocular health, or protein production.

Isoleucine-Related Functions: Isoleucine is an essential branched-chain amino acid involved in muscle metabolism, immune function, and energy regulation. clevelandclinic.org

Observed Presence in Diverse Species: The identification of this compound in studies involving insects and primates suggests its integration into the metabolic networks of a wide range of organisms. researchgate.netnih.gov In a study on neuronal cultures, a related peptide, peptide this compound amide (PHI-27), was found not to enhance neuronal survival under conditions of electrical blockade, unlike the structurally similar vasoactive intestinal peptide (VIP). pnas.org This type of finding is crucial for elucidating specific functions, as it helps to differentiate the biological activities of closely related peptides.

Future research in comparative metabolomics across various animal species, from pigs to zoo animals, will be instrumental in uncovering the unique or conserved biological functions of this dipeptide. researchgate.netthepigsite.com

Advancements in Methodologies for Comprehensive Dipeptide and Peptidomic Profiling

The study of small peptides like this compound is part of the rapidly advancing field of peptidomics, which aims to characterize all peptides in a biological sample. acs.org However, the analysis of dipeptides presents several technical challenges due to their small size, low abundance, and potential for interference from other molecules in complex matrices. csic.esnih.gov

Recent methodological advancements have been crucial for improving the detection and quantification of dipeptides:

Mass Spectrometry (MS)-Based Techniques: Tandem mass spectrometry (MS/MS) is the most common approach for peptide analysis. csic.esresearchgate.net Techniques like Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-ToF) are being explored as a cost-effective and efficient tool for profiling dipeptides in complex samples like dry-cured ham. csic.esnih.gov

Chromatographic Separation: To handle the complexity of biological samples, MS is often coupled with separation techniques. Hydrophilic Interaction Liquid Chromatography (HILIC) has proven effective for retaining and separating highly polar di- and tripeptides. researchgate.net Ultra-Performance Liquid Chromatography (UPLC) coupled with MS/MS has been used to establish organ-specific dipeptide profiles in mice. mdpi.com

Derivatization: To enhance detection sensitivity and improve chromatographic separation, dipeptides can be chemically modified with a labeling reagent. One such reagent is 6-aminoquinolyl-N-hydroxysuccinimudyl carbamate (B1207046) (AQC), which labels primary and secondary amines, allowing for more robust quantification. mdpi.com

Specialized Databases and Search Tools: Standard proteomic search algorithms are often optimized for peptides with four or more amino acids. nih.govresearchgate.net To address this limitation, specialized databases and search tools have been developed. For example, the MyCompoundID website hosts "PEP Search," a tool that uses a database of predicted MS/MS spectra for all 400 possible dipeptides to facilitate their identification. researchgate.net

These advancements are enabling more comprehensive and accurate profiling of dipeptides, which will be essential for understanding the specific roles of molecules like this compound in health and disease.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.